Cas no 5696-17-3 (4,4'-Bipiperidine,1,1'-bis(2-oxiranylmethyl)-)

4,4'-Bipiperidine,1,1'-bis(2-oxiranylmethyl)- structure
5696-17-3 structure
Product Name:4,4'-Bipiperidine,1,1'-bis(2-oxiranylmethyl)-
CAS No:5696-17-3
MF:C16H28N2O2
MW:280.405724525452
CID:367978
PubChem ID:21910
Update Time:2025-04-19

4,4'-Bipiperidine,1,1'-bis(2-oxiranylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4,4'-Bipiperidine,1,1'-bis(2-oxiranylmethyl)-
    • 1-(oxiran-2-ylmethyl)-4-[1-(oxiran-2-ylmethyl)piperidin-4-yl]piperidine
    • EINECS 227-170-0
    • Epipropidine
    • Eponate
    • Epoxypropidine
    • Lilly 28002
    • NCIOpen2_002462
    • 4,4'-Bipiperidine, 1,1'-bis(oxiranylmethyl)-
    • Epipropidine (USAN/INN)
    • NSC-56308
    • Epipropidinum [INN-Latin]
    • AKOS040746805
    • 4,4'-BIPIPERIDINE, 1,1'-BIS(2,3-EPOXYPROPYL)-
    • Epipropidina
    • 1,1'-Bis(oxiranylmethyl)-4, 4'-bipiperidine
    • 4, 4'-Bipiperidine, 1,1'-bis(oxiranylmethyl)-
    • 4, 4'-Bipiperidine, 1,1'-bis(2,3-epoxypropyl)-
    • 1,1'-Di(2,3-epoxypropyl)-4,4'-bipiperidine
    • Lilly Res. No. 28002
    • T3RCY5OD7A
    • 1,1'-bis[(oxiran-2-yl)methyl]-4,4'-bipiperidine
    • Epipropidine; Eponate; Lilly 28002; NSC 56308
    • WLN: T6NTJ A1- BT3OTJ& D- 2
    • 1,1'-Bis(2,3-epoxypropyl)-4,4'-bipiperidine
    • Epipropidina [INN-Spanish]
    • NS00046793
    • 1-(oxiran-2-ylmethyl)-4-[1-(oxiran-2-ylmethyl)-4-piperidyl]piperidine
    • N,3-epoxypropyl)-4,4'-bipiperidine
    • 1,3-epoxypropyl)-4,4'-bipiperidine
    • UNII-T3RCY5OD7A
    • EPIPROPIDINE [USAN]
    • 4, 1,1'-bis(2,3-epoxypropyl)-
    • N,N'-Di(2,3-epoxypropyl)-4,4'-bipiperidine
    • 1,1'-bis(oxiran-2-ylmethyl)-4,4'-bipiperidine
    • 4-23-00-00524 (Beilstein Handbook Reference)
    • NSC56308
    • 1,1'-Bis(oxiranylmethyl)-4,4'-bipiperidine
    • EPIPROPIDINE [INN]
    • DTXSID20863598
    • SCHEMBL3660
    • Epipropidinum
    • 5696-17-3
    • 1, 1'-Di(2,3-epoxypropyl)-4,4'-bipiperidine
    • NSC 56308
    • CHEMBL462393
    • D04027
    • Epipropidine [USAN:INN]
    • BRN 0173943
    • Inchi: 1S/C16H28N2O2/c1-5-17(9-15-11-19-15)6-2-13(1)14-3-7-18(8-4-14)10-16-12-20-16/h13-16H,1-12H2
    • InChI Key: SNYUHPPZINRDSG-UHFFFAOYSA-N
    • SMILES: O1CC1CN1CCC(CC1)C1CCN(CC2CO2)CC1

Computed Properties

  • Exact Mass: 280.21500
  • Monoisotopic Mass: 280.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 31.5Ų

Experimental Properties

  • PSA: 31.54000
  • LogP: 1.08380
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD